1-((4-Chlorophenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-23-17-5-3-2-4-16(17)19-10-12-20(13-11-19)24(21,22)15-8-6-14(18)7-9-15/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXZSPLQEKAFCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20967247 | |
| Record name | 1-(4-Chlorobenzene-1-sulfonyl)-4-(2-methoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671247 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5279-23-2 | |
| Record name | 1-(4-Chlorobenzene-1-sulfonyl)-4-(2-methoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Molecular Architecture
The compound’s structure consists of a piperazine core substituted with a 2-methoxyphenyl group at the 4-position and a 4-chlorophenylsulfonyl moiety at the 1-position. The SMILES notation (COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl) confirms this arrangement. Key computational properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 366.9 g/mol | |
| Topological Polar Surface | 58.2 Ų | |
| LogP (Partition Coefficient) | 3.3 | |
| Rotatable Bonds | 4 | |
| Aqueous Solubility | 4 µg/mL (pH 7.4) |
These properties influence solubility and reactivity, guiding solvent selection (e.g., isopropyl alcohol for crystallization) and reaction conditions.
Proposed Synthetic Pathways
Step 1: Synthesis of 4-(2-Methoxyphenyl)piperazine
Piperazine derivatives are typically synthesized via nucleophilic aromatic substitution or Ullmann-type coupling. For 4-(2-methoxyphenyl)piperazine, a plausible route involves reacting 2-methoxyaniline with bis(2-chloroethyl)amine under basic conditions.
Hypothetical Reaction:
$$ \text{2-Methoxyaniline} + \text{Bis(2-chloroethyl)amine} \xrightarrow{\text{Base}} \text{4-(2-Methoxyphenyl)piperazine} $$
Purification may involve recrystallization from isopropyl alcohol, as demonstrated in analogous piperazine syntheses.
Step 2: Sulfonylation with 4-Chlorobenzenesulfonyl Chloride
Sulfonamide formation is achieved by reacting the piperazine intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine).
Reaction Mechanism:
$$ \text{4-(2-Methoxyphenyl)piperazine} + \text{4-Cl-C}6\text{H}4\text{SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{Target Compound} + \text{HCl} $$
Optimization Considerations:
- Molar Ratio: A 1:1 ratio of piperazine to sulfonyl chloride ensures minimal di-substitution.
- Temperature: Reactions are typically conducted at 0–25°C to control exothermicity.
- Workup: The product is isolated via filtration after quenching with ice water and washed with cold isopropyl alcohol.
Purification and Characterization
Crystallization Techniques
As described in Patent WO2005021521A1, hot isopropyl alcohol (75–80°C) dissolves the crude product, which is then treated with activated carbon to adsorb impurities. Cooling to 15±5°C induces crystallization, yielding 80% pure product after vacuum drying.
Spectroscopic Validation
- ¹H NMR (PubChem): Peaks at δ 7.2–6.8 ppm correspond to aromatic protons, while δ 3.8 ppm (singlet) aligns with the methoxy group. Piperazine protons appear as multiplets near δ 3.0–2.5 ppm.
- ¹³C NMR : Signals for sulfonyl (δ 125–135 ppm) and piperazine carbons (δ 45–55 ppm) confirm the structure.
Industrial and Research Applications
While pharmacological data are limited, the structural similarity to antipsychotic agents (e.g., aripiprazole) suggests potential as a dopamine receptor modulator. Further studies are required to explore bioactivity.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Chlorophenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 1-((4-Hydroxyphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine.
Reduction: 1-((4-Chlorophenyl)sulfanyl)-4-(2-methoxyphenyl)piperazine.
Substitution: 1-((4-(Substituted)phenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine.
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its potential as an antidiabetic agent. Research indicates that derivatives of piperazine, including those similar to 1-((4-Chlorophenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine, exhibit significant activity against metabolic enzymes associated with diabetes management. For instance, compounds with piperazine moieties have shown promise in inhibiting enzymes like α-glucosidase and acetylcholinesterase, which are crucial in managing blood sugar levels and cognitive functions respectively .
Enzyme Inhibition Studies
Recent studies have focused on the enzyme inhibition capabilities of piperazine derivatives. The sulfonamide group in this compound enhances its interaction with various enzymes:
- Carbonic Anhydrase Inhibition : This compound has been evaluated for its inhibitory effects on different isoforms of carbonic anhydrase (CA). It demonstrated selective inhibition against the cytosolic isoform hCA II, which is relevant in various pathologies including cancer and glaucoma. The inhibition constants (K_i) ranged from 57.7 to 98.2 µM, indicating moderate potency .
- Acetylcholinesterase Inhibition : The compound has also been assessed for its ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. This inhibition can potentially lead to increased levels of acetylcholine in the brain, enhancing cognitive function .
Antimicrobial Activity
The antibacterial properties of piperazine derivatives have been documented extensively. Compounds similar to this compound were evaluated against various bacterial strains, showing promising results in inhibiting bacterial growth. This suggests potential applications in treating infections caused by resistant bacterial strains .
Table 1: Summary of Biological Activities
Case Study Insights
In a study evaluating the antidiabetic potential of piperazine derivatives, it was found that certain compounds exhibited IC50 values significantly lower than standard drugs like acarbose, indicating their potential as effective antidiabetic agents . Additionally, the antioxidant properties associated with these compounds further enhance their therapeutic profile, making them candidates for multi-targeted therapies in metabolic disorders .
Mechanism of Action
The mechanism of action of 1-((4-Chlorophenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific pharmacological activity being studied. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Key Observations :
- Sulfonyl vs. Alkyl/Carbonyl Groups : The sulfonyl group in the target compound may confer greater metabolic stability compared to alkyl or carbonyl-linked analogs (e.g., HBK15 or benzothiazole derivatives) .
- 2-Methoxyphenyl as a Pharmacophore : This group is conserved in compounds with high affinity for serotonin and dopamine receptors, suggesting its critical role in receptor interaction .
Pharmacological Profiles
While direct data for the target compound are unavailable, insights can be drawn from structurally related molecules:
Neurological Activity
- Dopamine D2 Receptor: Piperidine-substituted analogs (e.g., 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine) show nanomolar affinity (Ki = 12 nM), attributed to the basic nitrogen in piperidine .
- Serotonin 5-HT1A Receptor : NAN-190, a 2-methoxyphenylpiperazine analog, acts as a 5-HT1A antagonist (Ki = 1.5 nM), suggesting the target compound may share similar receptor interactions .
Antibacterial Activity
- Cinnamyl Derivatives: (2E)-4-(2-Methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]-piperazine exhibits broad-spectrum antibacterial activity (MIC = 4 µg/mL against S. aureus), highlighting the role of lipophilic substituents .
Biological Activity
1-((4-Chlorophenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine is a synthetic compound belonging to the class of piperazine derivatives. Its structure features a piperazine ring substituted with a 4-chlorophenylsulfonyl group and a 2-methoxyphenyl group, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, therapeutic potential, and applications in medicinal chemistry.
Chemical Structure and Properties
- Chemical Formula : C17H19ClN2O3S
- CAS Number : 259683-39-1
- Molecular Weight : 364.86 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. The compound is believed to modulate neurotransmitter receptors and enzymes, potentially acting as either an agonist or antagonist depending on the target. This modulation can influence various signaling pathways involved in physiological processes .
Biological Activities
Research indicates that this compound exhibits multiple biological activities:
- Anticancer Activity : Studies have shown that derivatives of piperazine, including this compound, possess significant anticancer properties. For instance, modifications on the piperazine scaffold have led to compounds with enhanced cytotoxic effects against various cancer cell lines, including pancreatic cancer cells .
- Antibacterial and Antifungal Properties : The sulfonamide moiety in the compound is associated with antibacterial activity. In vitro studies have demonstrated its effectiveness against certain bacterial strains, indicating potential applications in treating infections .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in conditions like Alzheimer's disease and urinary tract infections respectively .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study focusing on the modification of piperazine derivatives, it was found that certain modifications led to enhanced anticancer activity against multiple human cancer cell lines. The compound's structural components were systematically altered to assess their effects on cytotoxicity, revealing that specific substitutions significantly increased potency .
Case Study: Enzyme Inhibition
Another study evaluated the enzyme inhibitory effects of synthesized piperazine derivatives, including this compound. The results indicated that these compounds could effectively inhibit AChE activity, suggesting their potential use in treating conditions characterized by cholinergic dysfunction .
Q & A
Q. What synthetic strategies are recommended for preparing 1-((4-Chlorophenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling sulfonyl chloride derivatives to the piperazine core. A general procedure includes:
Nucleophilic substitution : React 4-chlorophenylsulfonyl chloride with 4-(2-methoxyphenyl)piperazine in a polar aprotic solvent (e.g., dichloromethane) under inert atmosphere.
Base selection : Use tertiary amines like N,N-diisopropylethylamine (DIEA) to scavenge HCl and drive the reaction .
Purification : Crystallize the product using ether or perform flash chromatography. Reaction yields (e.g., 39% in analogous syntheses) can be improved by optimizing stoichiometry, temperature (room temperature to 50°C), and solvent polarity .
Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions on the piperazine core and aromatic rings. For example, methoxy groups resonate at ~3.8 ppm, while sulfonyl protons appear deshielded .
- Electrospray Ionization Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., observed m/z 315.02 vs. calculated 315.19 for similar compounds) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. What initial biological assays are suitable for evaluating therapeutic potential?
Methodological Answer:
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Piperazine derivatives with methoxy groups have shown IC values <10 µM in similar studies .
- Enzyme Inhibition : Test carbonic anhydrase or kinase inhibition via spectrophotometric assays. For example, monitor para-nitrophenyl acetate hydrolysis for carbonic anhydrase activity .
Advanced Research Questions
Q. How should structure-activity relationship (SAR) studies be designed to elucidate substituent effects?
Methodological Answer:
- Systematic Substituent Variation : Synthesize analogs with modifications to the sulfonyl (e.g., -NO, -CF) or methoxy (e.g., -OH, -F) groups. Compare bioactivity trends .
- Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to targets like serotonin receptors or kinases.
- Data Analysis : Apply multivariate regression to correlate electronic (Hammett constants) or steric (Taft parameters) properties with activity .
Q. How can researchers resolve discrepancies in biological activity data across studies?
Methodological Answer:
- Control Variables : Standardize assay conditions (e.g., cell line passage number, serum concentration, incubation time). For example, cytotoxicity assays in used consistent 48-hour exposure periods .
- Dose-Response Validation : Repeat experiments across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
- Meta-Analysis : Compare data with structurally related compounds (e.g., 1-(4-fluorophenyl)piperazine derivatives) to identify outliers due to experimental artifacts .
Q. What methodologies ensure compound stability and purity during long-term storage?
Methodological Answer:
- Storage Conditions : Store at -20°C in airtight, light-resistant containers under inert gas (N or Ar). Desiccants (e.g., silica gel) prevent hydrolysis of sulfonyl groups .
- Stability Monitoring : Periodically analyze samples via HPLC or H NMR to detect degradation products (e.g., sulfonic acids from hydrolysis).
- Lyophilization : For hygroscopic compounds, lyophilize and store as a stable powder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
